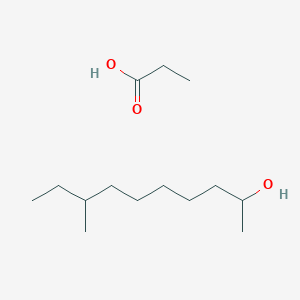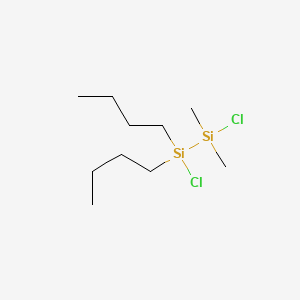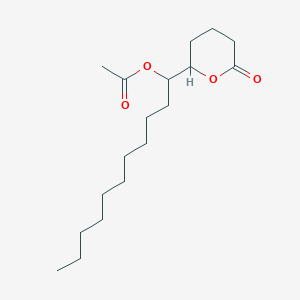
6-Acetoxy-5-hexadecanolide
Übersicht
Beschreibung
6-Acetoxy-5-hexadecanolide is an optically active form of the major component of an oviposition attractant pheromone of a mosquito Culex pipiens fatigans . It plays a crucial role in attracting female mosquitoes for oviposition .
Synthesis Analysis
The compound was synthesized enantiospecifically from (+)-(R,R)-diethyl tartrate . The synthesis involved the nucleophilic addition of Grignard reagent in a diastereoface-differentiating process . Three syntheses of 6-Acetoxy-5-hexadecanolide starting from mannitol-derived (3R,4R)-hexa-1,5-diene-3,4-diol were described .Molecular Structure Analysis
The 3D structure of an odorant protein from Culex quinquefasciatus mosquito (CquiOBP1) in complex with 6-Acetoxy-5-hexadecanolide has been determined .Chemical Reactions Analysis
The major component of the mosquito oviposition attractant pheromone and their threo-isomers were synthesized from isopropylidene-d-glyceraldehyde and isopropylidene-L-glyceraldehyde . The synthesis involved the nucleophilic addition of Grignard reagent .Wissenschaftliche Forschungsanwendungen
Mosquito Oviposition Attractant
6-Acetoxy-5-hexadecanolide is primarily recognized for its role in mosquito biology, specifically as an oviposition attractant pheromone. It has been shown to significantly attract mosquitoes for oviposition (egg-laying), with particular effectiveness in species like Culex pipiens fatigans and Culex quinquefasciatus. This pheromone is released from egg apical droplets, and its synthetic analogs have been shown to attract oviposition up to four times more than controls. Its effectiveness is attributed to specific enantiomers, notably the (−)-(5R,6S)- enantiomer (Laurence et al., 1985), (Hwang et al., 1987).
Synthesis and Biological Activity of Analogues
Several studies have focused on the synthesis of 6-Acetoxy-5-hexadecanolide and its analogs. For example, the synthesis of both the natural mosquito oviposition pheromone and its unnatural threo-isomer has been achieved through diastereodivergent methods, demonstrating the versatility in producing these compounds for research and potential practical applications (Hurem & Dudding, 2014). Moreover, a study by Dawson et al. (1990) highlighted the synthesis of a highly fluorinated analog of 6-Acetoxy-5-hexadecanolide, which retained high biological activity, indicating the potential for creating effective synthetic variants for research and application purposes (Dawson et al., 1990).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(6-oxooxan-2-yl)undecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXUSGCKOQPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetoxy-5-hexadecanolide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




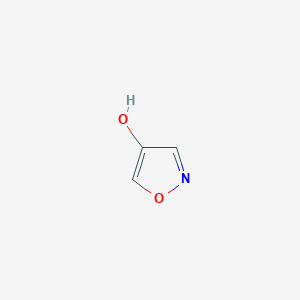
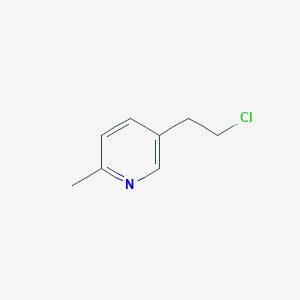
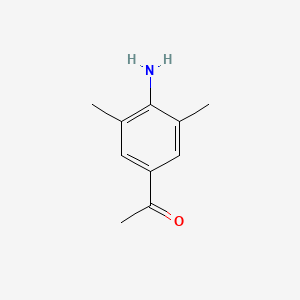

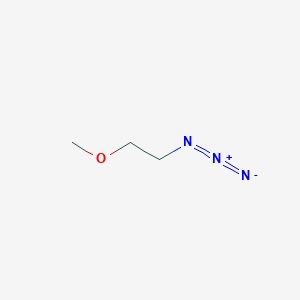
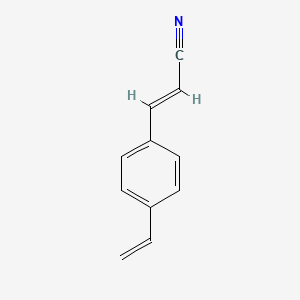
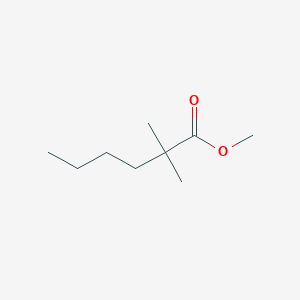
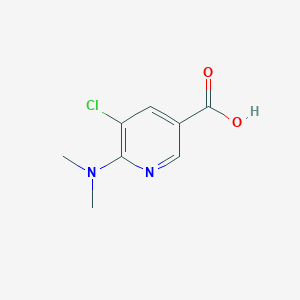
![4,4-Dimethyl-[1,2,3]oxathiazinane 2,2-dioxide](/img/structure/B3194225.png)

![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)
